![molecular formula C8H15NO2 B3057053 Methyl 2-amino-2-cyclopentylacetate CAS No. 763078-53-1](/img/structure/B3057053.png)
Methyl 2-amino-2-cyclopentylacetate
Overview
Description
“Methyl 2-amino-2-cyclopentylacetate” is a chemical compound with the IUPAC name “methyl (2S)-amino (cyclopentyl)ethanoate”. It has a molecular weight of 157.21 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1
. This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the stereochemistry. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 157.21 .Scientific Research Applications
Synthesis and Antimitogenic Activities
Methyl 2-amino-2-cyclopentylacetate has been explored in the context of immunosuppressive cyclic peptides like Cyclosporin A (CSA). A study by Rich, Dhaon, Dunlap, and Miller (1986) synthesized analogues of CSA, specifically modified in the 1-position, to assess their antimitogenic activities. The modifications of the side chain in a unique N-methylated amino acid in CSA suggested the importance of this component for the full antimitogenic activity of CSA (Rich, Dhaon, Dunlap, & Miller, 1986).
Versatility in Building Blocks for Amino Acids
Limbach, Lygin, Es-Sayed, and Meijere (2009) demonstrated the reactivity of Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form. This illustrates its versatility as a building block for novel amino acids (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Structural and NMR Studies
Steyn, Roodt, Poletaeva, and Varshavsky (1997) investigated the crystal structure of a complex involving a methyl 2-(amino)-1-cyclopentene-1-dithio compound. They correlated structural data with NMR data, demonstrating a link between structural properties and NMR parameters in organometallic complexes (Steyn, Roodt, Poletaeva, & Varshavsky, 1997).
Synthesis of Novel Amino Acids and Peptidomimetics
The work by Avenoza, Cativiela, Mayoral, and Roy (1989) on the synthesis of 2-amino-3-phenylnorbornane-2-carboxylic acids using the Diels–Alder reaction, where methyl α-cyanocinnamate and cyclopentadiene were key reagents, is notable. This research contributes to the field by demonstrating methods to create novel amino acids and peptidomimetics (Avenoza, Cativiela, Mayoral, & Roy, 1989).
Safety and Hazards
“Methyl 2-amino-2-cyclopentylacetate” is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
properties
IUPAC Name |
methyl 2-amino-2-cyclopentylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQSMYWOPKCARZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625401 | |
Record name | Methyl amino(cyclopentyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
763078-53-1 | |
Record name | Methyl amino(cyclopentyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.